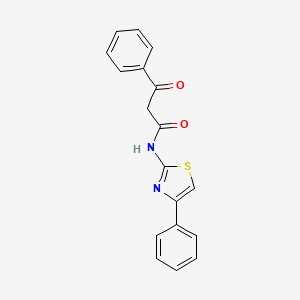
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In
作用機序
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide acts as an inhibitor of the co-stimulatory molecule glucocorticoid-induced TNF receptor (GITR). GITR is expressed on various immune cells such as T cells, B cells, and dendritic cells. When GITR is activated, it enhances the immune response by promoting the survival and proliferation of immune cells. 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits the activation of GITR, thereby suppressing the immune response.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits tumor growth by promoting the activation of immune cells such as T cells and natural killer cells. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide suppresses autoimmune responses by reducing the activation of immune cells. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide enhances the immune response against pathogens by promoting the activation of immune cells.
実験室実験の利点と制限
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has various advantages and limitations for lab experiments. One of the advantages is its specificity towards GITR, which makes it a useful tool for studying the role of GITR in immune responses. Another advantage is its ability to enhance the efficacy of immunotherapy in cancer. One of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo. Another limitation is its potential off-target effects, which need to be carefully monitored.
将来の方向性
There are various future directions for research on 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential therapeutic applications in other diseases such as neurological diseases and metabolic diseases. Another direction is to develop more potent and specific inhibitors of GITR. Another direction is to study the combination therapy of 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide with other immunotherapeutic agents. Overall, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has the potential to be a useful tool for studying immune responses and a promising therapeutic agent for various diseases.
合成法
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2,6-dichloroaniline, which is then reacted with 4,5-dimethyl-2-thiocyanato-1,3-thiazole to form 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. The purity of synthesized 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be confirmed using various analytical techniques such as HPLC and NMR.
科学的研究の応用
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and infectious diseases. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to suppress autoimmune responses and reduce inflammation. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to enhance the immune response against pathogens.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)7-6-10-11(15)4-3-5-12(10)16/h3-7H,1-2H3,(H,17,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICRZZBBFYYMF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)

![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)


![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)


![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)
